Methyl [(3-cyanopyridin-2-yl)thio]acetate
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Overview
Description
Methyl [(3-cyanopyridin-2-yl)thio]acetate is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science . This compound features a pyridine ring substituted with a cyano group and a thioester group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(3-cyanopyridin-2-yl)thio]acetate typically involves the reaction of 3-cyanopyridine-2-thiol with methyl chloroacetate in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in an organic solvent like ethanol or acetonitrile under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which offer better control over reaction parameters and improved safety compared to batch processes. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl [(3-cyanopyridin-2-yl)thio]acetate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The thioester group can be replaced by nucleophiles such as amines or alcohols to form corresponding amides or esters.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines or alcohols, bases such as sodium hydroxide or potassium carbonate, and solvents like ethanol or acetonitrile.
Major Products Formed
Nucleophilic substitution: Amides or esters.
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Scientific Research Applications
Methyl [(3-cyanopyridin-2-yl)thio]acetate has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Agrochemicals: It is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Materials Science: It is employed in the synthesis of functional materials such as polymers and dyes.
Mechanism of Action
The mechanism of action of Methyl [(3-cyanopyridin-2-yl)thio]acetate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . The cyano group and thioester moiety play crucial roles in its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
3-Cyanopyridine-2-thiol: A precursor in the synthesis of Methyl [(3-cyanopyridin-2-yl)thio]acetate.
Methyl 2-(pyridin-2-ylthio)acetate: A similar compound lacking the cyano group, which may exhibit different reactivity and biological activity.
Uniqueness
This compound is unique due to the presence of both the cyano group and thioester moiety, which confer distinct chemical reactivity and biological activity compared to other pyridine derivatives .
Properties
IUPAC Name |
methyl 2-(3-cyanopyridin-2-yl)sulfanylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-13-8(12)6-14-9-7(5-10)3-2-4-11-9/h2-4H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVPXGHMFNULJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=C(C=CC=N1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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